3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a phenyl group, contributing to its unique chemical properties.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-9-15(2)17(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKKQJIURGSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-aminothiophene and benzyl bromide as the primary starting materials.
Cyclization: The reaction proceeds through a cyclization process where 2-aminothiophene reacts with benzyl bromide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction forms an intermediate, which is then subjected to further cyclization with phenyl isocyanate under reflux conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine compounds.
Scientific Research Applications
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the dimethylbenzyl group but shares the core structure.
2,5-Dimethylbenzylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with different substituents.
Uniqueness
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both the 2,5-dimethylbenzyl and phenyl groups, which enhance its chemical stability and biological activity. These substituents contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, characterized by its unique structure that combines a thieno[3,2-d]pyrimidin-4(3H)-one core with various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is C₁₈H₁₈N₂OS, with a molecular weight of approximately 316.43 g/mol. The presence of bulky substituents enhances its lipophilicity and possibly its biological activity.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities:
- Antimycobacterial Activity : Compounds within this class have shown promising activity against Mycobacterium tuberculosis and Mycobacterium bovis, with some derivatives demonstrating significant effects at low micromolar concentrations .
- Antitumor Properties : Preliminary studies suggest that these compounds may inhibit specific cancer-related pathways, making them candidates for further investigation as anticancer agents .
- Enzyme Inhibition : Interaction studies have revealed that 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one may effectively bind to enzymes and receptors involved in cancer progression and microbial resistance mechanisms .
Case Studies
Several studies have focused on the biological evaluation of similar thienopyrimidine compounds:
- Anticancer Activity : A study on a series of thieno[3,2-d]pyrimidine derivatives reported that certain compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines . The most potent compound displayed dual inhibition of tubulin polymerization and EGFR kinase activity.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidines, where compounds significantly inhibited the secretion of inflammatory cytokines in RAW264.7 cells without cytotoxicity .
Structure-Activity Relationship (SAR)
The unique combination of substituents in 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one may enhance its biological activity compared to other derivatives. The lipophilicity contributed by the dimethyl groups is believed to improve selectivity towards biological targets .
Comparative Table of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Structure | Antitubercular |
| 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Structure | Anticancer |
| 6-amino-1-benzothieno[3,2-d]pyrimidin-4(5H)-one | Structure | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
